molecular formula C11H9ClN2O B15274172 3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B15274172
M. Wt: 220.65 g/mol
InChI Key: CQLDGSSJAZDSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the chlorine atom and the methyl group, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-chloro-2-(4-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)11-9(7-15)3-2-4-10(11)12/h2-7H,1H3

InChI Key

CQLDGSSJAZDSNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=C(C=CC=C2Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.